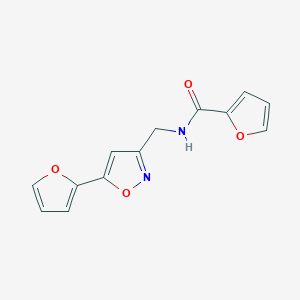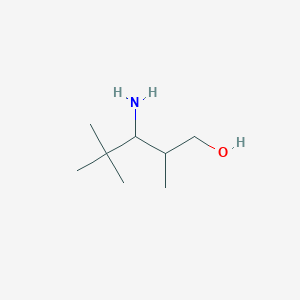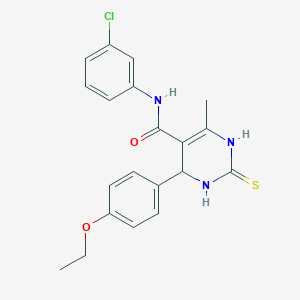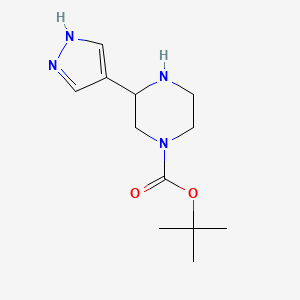
(((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile, also known as DCMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMC is a yellow solid that is soluble in organic solvents and has a molecular weight of 324.36 g/mol. In
科学的研究の応用
Synthesis and Characterization
Research on related compounds has led to the development of synthesis and characterization methods for bis-phenols and their derivatives, which are precursors to various complex molecules. These studies explore the structural properties and potential applications of such compounds in dyes, pigments, and other materials. The synthesis processes often involve reactions that yield cations with characteristic visible absorptions, useful in the development of optical materials and sensors (Sarma, Tamuly, & Baruah, 2007).
Catalytic Applications
Methane oxidation to methyl hydroperoxide and other oxygenates under mild conditions showcases the potential of certain catalysts in transforming simple molecules into more complex and useful chemicals. This process highlights the catalytic efficiency and selectivity of specific compounds in organic synthesis and energy conversion applications (Nizova, Süss-Fink, & Shul’pin, 1997).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, certain derivatives have been investigated as photoinitiators in 3D printing and photopolymerization processes. These studies focus on developing high-performance photoredox systems that enable efficient polymerization under light irradiation, indicating the versatility of these compounds in advanced manufacturing technologies (Tomal et al., 2019).
Environmental Chemistry
Investigations into the catalytic conversion of methane into more useful chemicals and fuels address the challenge of utilizing abundant natural resources more efficiently. Research in this area explores various strategies for methane activation and transformation, aiming to develop sustainable processes for energy and chemical production (Lunsford, 2000).
特性
IUPAC Name |
2-[(4-anilinoanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-10-13(11-18)12-19-14-6-8-16(9-7-14)20-15-4-2-1-3-5-15/h1-9,12,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRGBAKHFXWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)
![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)

![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)

![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)

![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2891267.png)
![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)

